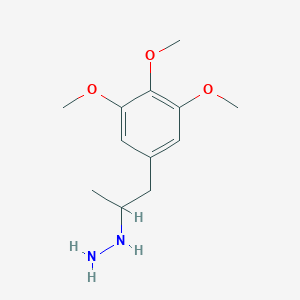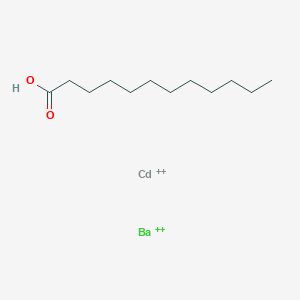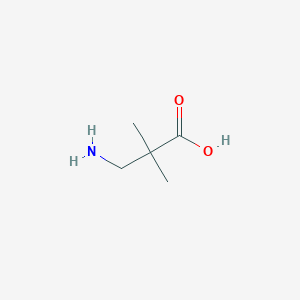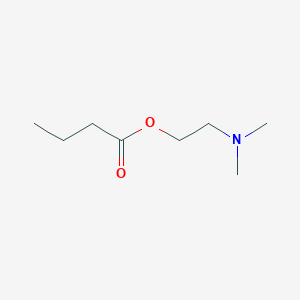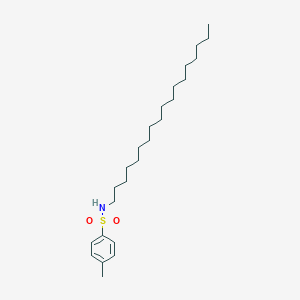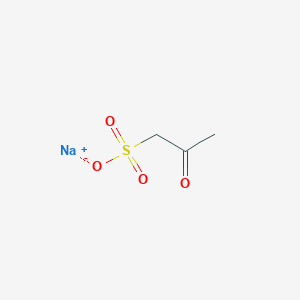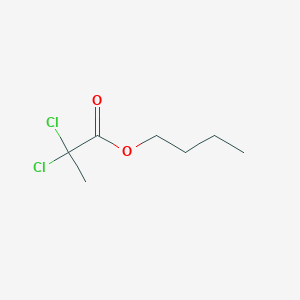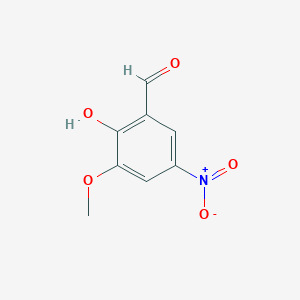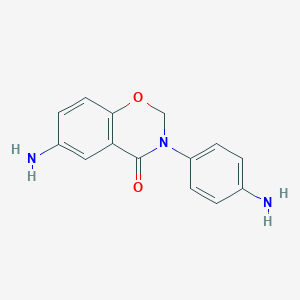
4H-1,3-BENZOXAZIN-4-ONE, 6-AMINO-3-(p-AMINOPHENYL)-2,3-DIHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it an interesting topic for further investigation. In
Scientific Research Applications
4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy.
Mechanism Of Action
The mechanism of action of 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- is not fully understood. However, it has been suggested that this compound may act by inhibiting the expression of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro-. One potential direction is the further investigation of its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, the mechanism of action of this compound could be further explored to better understand how it exerts its biological effects. Furthermore, the toxicity of this compound could be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, further investigation of this compound could lead to the development of new therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- involves the reaction of 2-aminophenol with p-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the desired compound.
properties
CAS RN |
18672-13-4 |
|---|---|
Product Name |
4H-1,3-BENZOXAZIN-4-ONE, 6-AMINO-3-(p-AMINOPHENYL)-2,3-DIHYDRO- |
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H13N3O2/c15-9-1-4-11(5-2-9)17-8-19-13-6-3-10(16)7-12(13)14(17)18/h1-7H,8,15-16H2 |
InChI Key |
MYCCIRTWWFFNLD-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
Canonical SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
Other CAS RN |
18672-13-4 |
synonyms |
6-Amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)




